

Daidzein: A Comprehensive Toxicological Profile for Researchers

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Compound of Interest

Compound Name: **Daidzein**

Cat. No.: **B1669772**

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Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant interest for its potential health benefits. This technical guide provides an in-depth overview of the basic toxicological profile of **daidzein**, drawing from a comprehensive review of preclinical studies. The available data from acute, subchronic, reproductive, and genotoxicity studies collectively suggest a low order of toxicity for **daidzein**. The No-Observed-Adverse-Effect Level (NOAEL) for acute oral toxicity is established at over 5000 mg/kg in rodents. Subchronic studies, primarily 28-day repeated-dose oral toxicity studies in rats, have not revealed significant toxicological concerns at doses up to 5000 mg/kg, with no major alterations in hematological or clinical biochemistry parameters. Reproductive and developmental toxicity studies in rats indicate no significant adverse effects on female reproductive tracts or offspring development, even at supraphysiological concentrations. While in vitro genotoxicity studies have yielded some positive findings, particularly for its metabolites, in vivo studies have generally not indicated significant genotoxic potential. Long-term chronic toxicity and carcinogenicity data for **daidzein** are limited; however, studies on related isoflavones and in silico predictions suggest a low carcinogenic risk. This document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of **daidzein**'s safety profile.

Acute Toxicity

Acute oral toxicity studies on **daidzein** have consistently demonstrated a low level of toxicity. The primary endpoint in these studies is the determination of the LD50 (median lethal dose) and the No-Observed-Adverse-Effect Level (NOAEL).

Study Type	Species	Route of Administration	Dose Range	NOAEL	Observations	Reference
Acute Oral Toxicity (OECD TG 423)	Mice/Rats	Oral	Up to 5000 mg/kg	> 5000 mg/kg	No mortality or significant signs of toxicity observed.	[1] [2]

Experimental Protocol: Acute Oral Toxicity (Following OECD TG 423)

The acute oral toxicity of **daidzein** was assessed in rodents following a protocol based on the OECD Guideline 423.

- **Test Animals:** Healthy, young adult nulliparous and non-pregnant female rats or mice were used. Animals were acclimatized to laboratory conditions for at least 5 days prior to the study.
- **Housing and Feeding:** Animals were housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard rodent chow and water, except for a brief fasting period before dosing.
- **Dose Administration:** **Daidzein** was administered as a single oral dose via gavage. The vehicle was typically an aqueous solution. A starting dose of 300 mg/kg was used, and based on the outcome, subsequent animals were dosed at 2000 mg/kg and 5000 mg/kg.
- **Observations:** Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous

systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days post-dosing.

- Pathology: At the end of the observation period, all animals were subjected to gross necropsy.

Subchronic Toxicity

Subchronic toxicity studies, primarily 28-day repeated-dose oral studies in rats, have been conducted to evaluate the potential for cumulative toxicity of **daidzein**.

Study Type	Species	Route of Administration	Dose Levels	Duration	Key Findings	Reference
Repeated Dose Oral Toxicity (OECD TG 407)	Rats	Oral (gavage)	300, 2000, 5000 mg/kg/day	28 days	No significant changes in body weight, food and water consumption, hematological, clinical biochemistry, or organ weights. No gross or histopathological abnormalities.	[1][2]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity (Following OECD TG 407)

The 28-day repeated-dose oral toxicity study of **daidzein** was conducted in accordance with OECD Guideline 407.

- Test Animals: Young, healthy male and female rats were used.
- Dose Groups: At least three dose groups (e.g., 300, 2000, and 5000 mg/kg/day) and a control group were included, with an equal number of male and female animals in each group.
- Dose Administration: **Daidzein** was administered orally by gavage once daily for 28 consecutive days.
- Observations:
 - Clinical Signs: Daily observations for signs of toxicity.
 - Body Weight and Food/Water Consumption: Recorded weekly.
 - Hematology: At termination, blood samples were collected for analysis of parameters including hemoglobin, hematocrit, red blood cell count, white blood cell count and differential, and platelet count.
 - Clinical Biochemistry: Serum samples were analyzed for parameters such as glucose, urea, creatinine, total protein, albumin, globulin, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
 - Urinalysis: Conducted at termination.
- Pathology:
 - Gross Necropsy: All animals were subjected to a full gross necropsy.
 - Organ Weights: Weights of major organs were recorded.

- Histopathology: Microscopic examination of major organs and tissues from the control and high-dose groups was performed.

Genotoxicity

The genotoxic potential of **daidzein** has been evaluated in a battery of in vitro and in vivo assays, with some conflicting results. While **daidzein** itself has shown weak or no genotoxicity in several assays, some of its metabolites have demonstrated genotoxic activity in vitro.

Assay Type	Test System	Concentration/n/Dose	Result	Observations	Reference
Ames Test (in vitro)	Salmonella typhimurium	Not specified	Negative	In-silico predictions also suggest low mutagenicity.	[1]
Micronucleus Test (in vitro)	L5178Y mouse lymphoma cells	Up to 100 µM	Negative for daidzein	Metabolites (equol, O-desmethylangolensin) induced micronuclei.	
Micronucleus Test (in vitro)	V79 cells	25-100 µM	Weakly Positive	Shallow increase in micronuclei. Induced both CREST(+) and CREST(-) micronuclei at high concentration s.	
Sister Chromatid Exchange (in vivo)	Mouse bone marrow cells	50 mg/kg	Positive	Increased sister chromatid exchanges observed.	

Experimental Protocol: In Vitro Micronucleus Assay (L5178Y cells)

- Cell Line: L5178Y mouse lymphoma cells were used.

- Culture Conditions: Cells were maintained in appropriate culture medium supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Cells were exposed to various concentrations of **daidzein** or its metabolites for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), or for a longer period (e.g., 24 hours) without S9 mix.
- Micronucleus Scoring: After treatment and a recovery period, cells were harvested and stained with a DNA-specific dye (e.g., acridine orange or DAPI). The frequency of micronucleated cells was determined by microscopic examination.

Experimental Protocol: Ames Test (*Salmonella typhimurium*)

- Bacterial Strains: Histidine-requiring mutant strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) were used.
- Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
- Procedure: The tester strains were exposed to various concentrations of **daidzein** on minimal glucose agar plates.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Reproductive and Developmental Toxicity

Studies in rats have investigated the potential for **daidzein** to cause reproductive and developmental toxicity. The overall evidence suggests a low risk at dietary-relevant and even supraphysiological exposure levels.

Study Type	Species	Dose Levels	Duration of Exposure	Key Findings	Reference
Fertility and Developmental Toxicity	Rats	250 and 1000 mg/kg feed	2 weeks prior to breeding until offspring were 50 days postpartum	No significant effect on fertility, number of offspring, or anogenital distance. No pathological changes in the reproductive tracts of female offspring.	

Experimental Protocol: Fertility and Developmental Toxicity Study in Rats

- Test Animals: Virgin female rats were used.
- Dietary Administration: Diets containing **daidzein** at different concentrations were fed to the rats.
- Exposure Period: Exposure started before mating and continued through gestation and lactation.
- Endpoints Evaluated:
 - Maternal: Fertility, gestation length, body weight, food consumption.
 - Offspring: Litter size, sex ratio, anogenital distance, body weight, and survival.
 - Postnatal Development: Reproductive organ weights and histopathology of the reproductive tracts of offspring were examined at a later age.

Carcinogenicity

Dedicated long-term carcinogenicity bioassays for **daidzein** are not readily available in the public domain. However, in silico predictions and studies on isoflavone mixtures provide some insight into its carcinogenic potential.

Study Type	Species/System	Dose/Concentration	Key Findings	Reference
In silico Prediction	Computational models	N/A	Low risk for carcinogenicity predicted.	
Mammary Carcinogenesis Model	Transgenic Rats	Not specified	A mixture of daidzein and genistein showed a significant reduction in DMBA-induced mutagenicity in the mammary glands.	

Experimental Protocol: Carcinogenicity Bioassay (General Protocol Following OECD TG 451)

While a specific **daidzein** carcinogenicity study is not available, a standard protocol would involve:

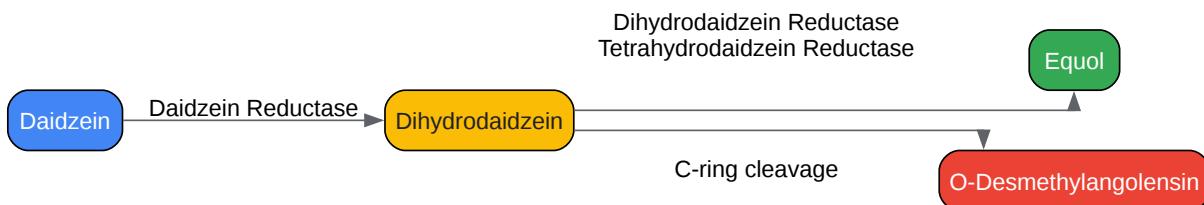
- **Test Animals:** Typically rats or mice of both sexes.
- **Dose Groups:** At least three dose levels and a control group, with at least 50 animals per sex per group.
- **Duration:** Typically 18-24 months for mice and 24 months for rats.
- **Administration:** **Daidzein** would be administered in the diet or by gavage.

- Observations: Regular clinical observations, body weight, and food consumption measurements.
- Pathology: Comprehensive gross necropsy and histopathological examination of all organs and tissues for neoplastic lesions.

Signaling Pathways and Metabolism

Daidzein Metabolism by Gut Microbiota

Daidzein is extensively metabolized by the gut microbiota, leading to the formation of several metabolites, with equol and O-desmethylangolensin (O-DMA) being the most significant. The ability to produce equol varies among individuals.

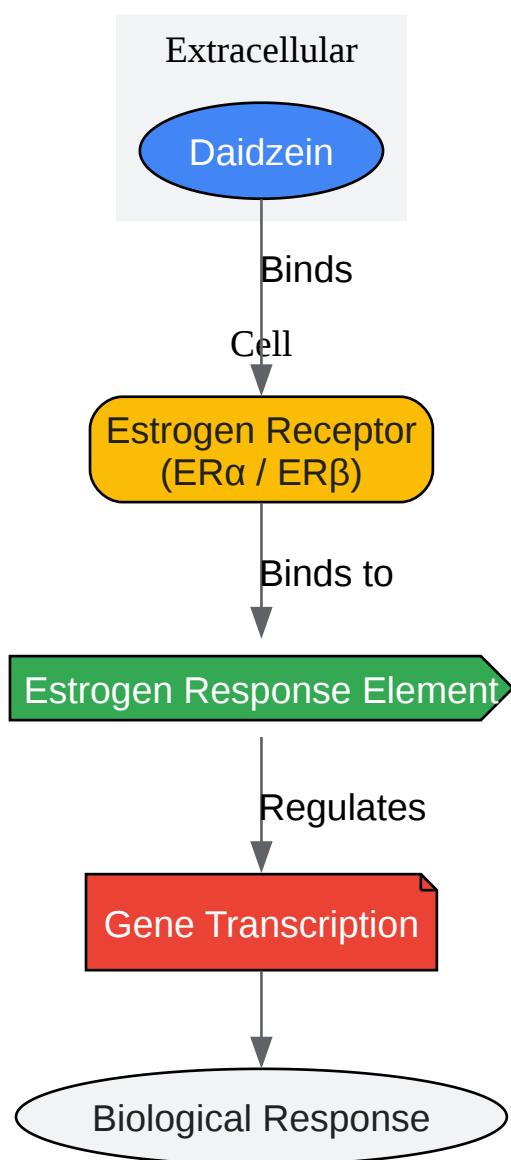


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Caption: Metabolic pathway of **daidzein** by gut microbiota.

Daidzein Interaction with Estrogen Receptor Signaling

Daidzein and its metabolite equol are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ER α and ER β) and modulate estrogenic signaling pathways.

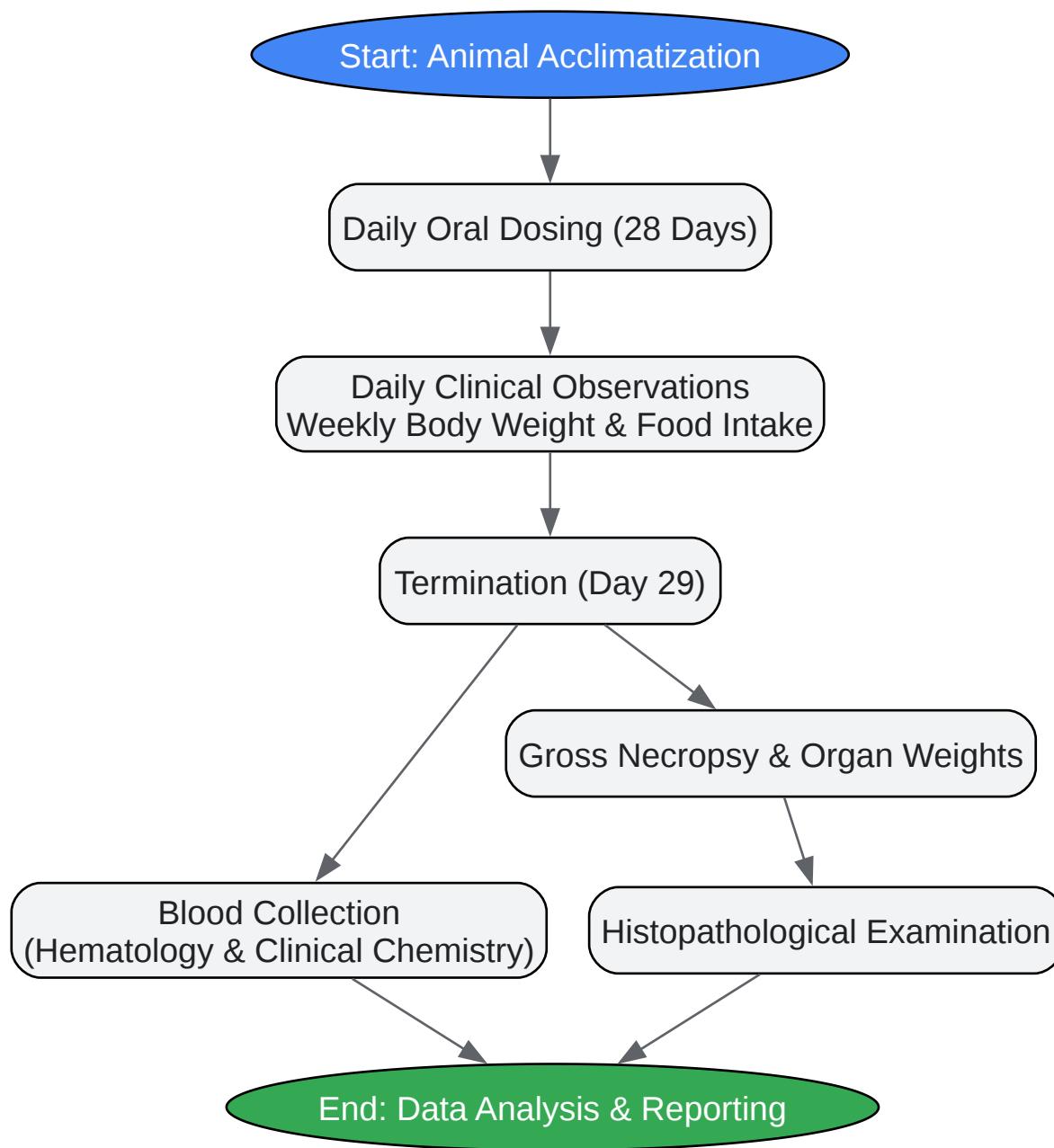


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Caption: Simplified diagram of **daidzein**'s interaction with the estrogen receptor signaling pathway.

Experimental Workflow Diagrams

Workflow for a 28-Day Repeated Dose Toxicity Study

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Caption: General workflow for an OECD 407 28-day repeated-dose oral toxicity study.

Conclusion

Based on the available toxicological data, **daidzein** exhibits a favorable safety profile in preclinical studies. Acute and subchronic toxicity studies in rodents have established high NOAELs, indicating a low potential for toxicity upon short-term and repeated exposure. While some *in vitro* studies suggest a genotoxic potential for **daidzein**'s metabolites, *in vivo* data do

not consistently support this finding. Reproductive and developmental toxicity appears to be low. The lack of comprehensive long-term chronic toxicity and carcinogenicity data is a notable gap in the current understanding of **daidzein**'s safety profile. Further research in these areas would be beneficial for a more complete risk assessment, particularly for long-term human consumption at high doses. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and professionals in the field of drug development and safety assessment.

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References

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